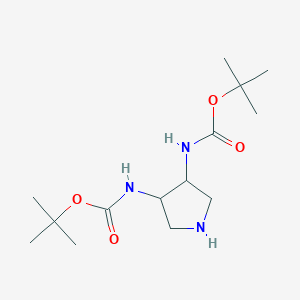

(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine

Description

BenchChem offers high-quality (R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

161723-00-8 |

|---|---|

Formule moléculaire |

C14H27N3O4 |

Poids moléculaire |

301.38 g/mol |

Nom IUPAC |

tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C14H27N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10(9)17-12(19)21-14(4,5)6/h9-10,15H,7-8H2,1-6H3,(H,16,18)(H,17,19) |

Clé InChI |

RHCVWDKJCGSONV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC1CNCC1NC(=O)OC(C)(C)C |

SMILES isomérique |

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1NC(=O)OC(C)(C)C |

SMILES canonique |

CC(C)(C)OC(=O)NC1CNCC1NC(=O)OC(C)(C)C |

Origine du produit |

United States |

Foundational & Exploratory

Physical and chemical properties of (R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine

The following technical guide details the physical and chemical properties, synthesis, and applications of (3R,4R)-trans-1-(tert-butoxycarbonyl)-3,4-diaminopyrrolidine .

Content Type: Technical Monograph Subject: Chemical Properties, Synthesis, and Pharmaceutical Applications CAS Registry Number: 503552-68-9 (Specific stereoisomer)[1]

Executive Summary

(3R,4R)-trans-1-(tert-butoxycarbonyl)-3,4-diaminopyrrolidine (herein referred to as (R,R)-N-Boc-DAP ) is a high-value chiral building block used extensively in medicinal chemistry.[1] It serves as a conformationally restricted diamine scaffold, critical for the design of RNA-binding small molecules, kinase inhibitors, and GPCR ligands. Its primary utility lies in the vicinal diamine motif fixed in a specific spatial arrangement by the pyrrolidine ring, allowing for precise interaction with biological targets (e.g., phosphate backbones of nucleic acids).

This guide provides a comprehensive analysis of its physicochemical data, reactivity profile, and handling protocols for drug development professionals.

Chemical Identity & Stereochemistry[1][2]

The compound is defined by a saturated five-membered nitrogen heterocycle (pyrrolidine) protected at the ring nitrogen (N1) with a tert-butoxycarbonyl (Boc) group, and substituted with two primary amino groups at positions 3 and 4 in a trans configuration.[1]

Nomenclature and Identifiers[3][4]

| Property | Description |

| IUPAC Name | tert-butyl (3R,4R)-3,4-diaminopyrrolidine-1-carboxylate |

| Common Name | (R,R)-N-Boc-3,4-diaminopyrrolidine |

| CAS Number | 503552-68-9 |

| Molecular Formula | C |

| Molecular Weight | 201.27 g/mol |

| Chirality | (3R, 4R) – trans diastereomer |

| SMILES | CC(C)(C)OC(=O)N1CC1 |

Stereochemical Confirmation

The (3R,4R) configuration in 3,4-disubstituted pyrrolidines dictates a trans relationship between the substituents. This stereochemistry is crucial for biological activity, as the cis (meso) isomer often exhibits vastly different binding properties.

-

(3R, 4R): Trans (C2 symmetry)

-

(3S, 4S): Trans (Enantiomer of above)

-

(3R, 4S): Cis (Meso compound)

Physical Properties[4][8][9]

The physical constants below are aggregated from empirical data on high-purity research grades (>97%).

| Property | Value / Characteristic | Notes |

| Physical State | Solid (Powder or Crystalline) | Often hygroscopic as a free base.[1] |

| Color | White to pale yellow | Darkens upon oxidation/storage. |

| Melting Point | 185–190 °C (Decomposes) | Depends on salt form (HCl salt MP is higher). |

| Solubility | Soluble in MeOH, DMSO, CH | Moderate water solubility due to amines. |

| pKa (Calculated) | ~9.5 (Primary amines) | N1-Boc is non-basic.[1] |

| LogP | ~0.5 – 0.8 | Amphiphilic nature. |

| Optical Rotation | (c=1, MeOH) – Varies by batch/salt. |

Chemical Properties & Reactivity[1]

Orthogonal Protection Strategy

(R,R)-N-Boc-DAP is designed for orthogonal functionalization .[1] The N1-Boc group is stable to basic and nucleophilic conditions, allowing selective derivatization of the C3/C4 primary amines.

-

N1-Boc Stability: Stable to NaOH, LiOH, weak reducing agents, and nucleophiles.

-

N1-Boc Lability: Cleaved by strong acids (TFA, HCl/Dioxane) to yield the pyrrolidine salt.

-

C3/C4 Amines: Highly nucleophilic. React readily with acid chlorides, isocyanates, and sulfonyl chlorides.

Reactivity Workflow Diagram

The following diagram illustrates the selective functionalization pathways available for this scaffold.

Figure 1: Divergent synthetic pathways for (R,R)-N-Boc-DAP utilization.

Chelation and Basicity

The trans-vicinal diamine motif forms a stable 5-membered chelate ring with transition metals (e.g., Cu(II), Pt(II)). In medicinal chemistry, this motif is often used to mimic the ethylenediamine pharmacophore but with reduced conformational entropy, potentially increasing binding affinity to targets like the ribosomal A-site or kinase hinge regions.

Synthesis & Manufacturing

The synthesis of (R,R)-N-Boc-DAP relies on the Chiral Pool strategy, utilizing Tartaric Acid as the source of stereochemistry.[1] This ensures high enantiomeric excess (ee > 99%).

Synthetic Route (Conceptual)[1]

-

Cyclization: Formation of N-Benzyl-tartrimide or similar cyclic intermediate.[1]

-

Functional Group Interconversion: Conversion of diols to leaving groups (Mesylates).

-

Nucleophilic Displacement: Double displacement with Azide (

) typically proceeds with inversion.[1] To retain the trans relationship relative to the starting material (or invert to it), specific stereochemical routing is required.-

Note: To obtain the (3R,4R) amine, one often starts from D-Tartaric acid or utilizes a double-inversion sequence from L-Tartaric acid derivatives.[1]

-

-

Reduction & Protection: Staudinger reduction of azides to amines, followed by N1-Boc protection (or protection occurring earlier).

Impurity Profile

Common impurities in commercial batches include:

-

Enantiomer: (3S,4S)-isomer (trace).

-

Meso Compound: (3R,4S)-cis-isomer (from incomplete stereocontrol).[1]

-

Mono-amine: From incomplete reduction of diazide intermediates.[1]

Applications in Drug Discovery[10][11][12][13]

RNA-Targeting Small Molecules

The (R,R)-diamine scaffold is a privileged structure for binding to RNA internal loops and bulges.[1] The protonated amines at physiological pH interact electrostatically with the negatively charged phosphate backbone, while the pyrrolidine ring directs the vectors of the ammonium groups to match the phosphate spacing.

Kinase Inhibitors

Used as a solvent-exposed solubilizing group.[1] The diamine moiety improves physicochemical properties (solubility) and can form hydrogen bonds with residues in the kinase solvent channel.

GPCR Ligands

The scaffold serves as a linker in bivalent ligands, providing a rigid spacer that maintains the orientation of two pharmacophores.

Handling & Safety (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocols:

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The free amine is sensitive to CO

(carbamate formation) and oxidation. -

Solubility Prep: Dissolve in dry DMSO or DMF for stock solutions. Avoid protic solvents for long-term storage of the free base.[1]

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

PubChem Compound Summary. (2025). tert-butyl (3R,4R)-3,4-diaminopyrrolidine-1-carboxylate.[1] National Library of Medicine. Link[1]

-

ChemicalBook. (2024). CAS 503552-68-9 Product Database. Link

-

Sigma-Aldrich. (2024).[1] Pyrrolidine Building Blocks for Medicinal Chemistry. Merck KGaA. Link

-

Journal of Medicinal Chemistry. (2001). Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines. (Contextual reference for scaffold utility). Link

Sources

A Technical Guide to (R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine: A Chiral Scaffold for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of tert-butyl (3R,4R)-3,4-diaminopyrrolidine-1-carboxylate, a key chiral building block in modern medicinal chemistry. We will explore its chemical properties, synthesis, and critical applications in the development of novel therapeutics, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors and C-C chemokine receptor type 5 (CCR5) antagonists.

Core Molecular Attributes

The precise three-dimensional arrangement of functional groups in (R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine makes it a valuable scaffold for creating stereochemically defined drug candidates. The Boc (tert-butyloxycarbonyl) protecting group allows for selective manipulation of the amino functionalities, a crucial feature in multi-step syntheses.

| Property | Value | Source(s) |

| Chemical Name | tert-butyl (3R,4R)-3,4-diaminopyrrolidine-1-carboxylate | N/A |

| Synonym | (R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine | N/A |

| CAS Number | 2173182-42-6, 503552-68-9 | N/A |

| Molecular Formula | C₉H₁₉N₃O₂ | N/A |

| Molecular Weight | 201.27 g/mol | N/A |

Synthesis of a Privileged Scaffold

The enantioselective synthesis of (R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine is a critical process, often starting from readily available chiral precursors like tartaric acid. The synthesis is designed to control the stereochemistry at the C-3 and C-4 positions of the pyrrolidine ring, which is paramount for the biological activity of the final drug molecule.

A common synthetic strategy involves the formation of a cyclic sulfate from a protected (R,R)-tartramide, followed by a double nucleophilic substitution with an azide source. Subsequent reduction of the diazide and protection of one of the resulting amino groups with a Boc group yields the target molecule. This multi-step process requires careful control of reaction conditions to ensure high stereochemical purity.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the Boc protecting group (a singlet around 1.4 ppm), and the amino group protons. The coupling constants between the C-3 and C-4 protons would confirm the trans stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrrolidine ring, the carbonyl and quaternary carbons of the Boc group, and the methyl carbons of the Boc group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound, confirming its identity.

Applications in Drug Development

The unique structural features of (R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine make it a sought-after intermediate in the synthesis of a variety of therapeutic agents. Its vicinal diamine functionality, constrained within a rigid pyrrolidine ring, allows for the precise orientation of pharmacophoric groups to interact with biological targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for type 2 diabetes.[1] Many DPP-4 inhibitors, known as "gliptins," feature a chiral amine component that interacts with the active site of the enzyme. The (R,R)-3,4-trans-diaminopyrrolidine scaffold can serve as a central building block for the synthesis of novel DPP-4 inhibitors. The primary amine can be functionalized to mimic the N-terminus of the natural substrates of DPP-4, while the Boc-protected amine can be deprotected and coupled to other fragments to complete the inhibitor structure.

The development of the DPP-4 inhibitor Sitagliptin (Januvia®) highlights the importance of chiral amines in this class of drugs.[2][3] While Sitagliptin itself does not contain the diaminopyrrolidine core, the synthetic strategies employed in its manufacture underscore the critical role of stereochemically pure amine building blocks.[2][4]

Caption: Synthetic workflow for a DPP-4 inhibitor candidate.

C-C Chemokine Receptor Type 5 (CCR5) Antagonists

CCR5 is a co-receptor that HIV-1 uses to enter and infect immune cells.[5][6] Blocking this receptor with small-molecule antagonists is an effective antiretroviral therapy.[7] The development of CCR5 antagonists often involves the use of chiral scaffolds that can present functional groups in a specific spatial orientation to bind to the receptor. The (R,R)-3,4-trans-diaminopyrrolidine core can be utilized to construct novel CCR5 antagonists. One of the amino groups can be elaborated to interact with key residues in the CCR5 binding pocket, while the other can be used as an attachment point for other parts of the molecule that enhance potency and pharmacokinetic properties.

Caption: HIV-1 entry mechanism and inhibition by a CCR5 antagonist.

Conclusion

(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the presence of differentially protected amino groups provide medicinal chemists with a powerful tool to explore new chemical space in the quest for novel and effective therapeutics. The applications in the development of DPP-4 inhibitors and CCR5 antagonists are just two examples of its potential, and further exploration of this scaffold is likely to yield new drug candidates for a wide range of diseases.

References

Please note that direct, publicly available, peer-reviewed synthesis and characterization data for tert-butyl (3R,4R)-3,4-diaminopyrrolidine-1-carboxylate is limited. The information presented is based on data for structurally related compounds and general principles of organic synthesis and medicinal chemistry. For specific protocols and data, researchers should consult specialized chemical suppliers and patent literature.

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. sciforschenonline.org [sciforschenonline.org]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HIV Entry Inhibitors and Their Potential in HIV Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIV-1 entry inhibitors: recent development and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Sourcing & Technical Profile: (R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine

The following technical guide details the commercial availability, sourcing strategy, and chemical profile of (R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine .

Executive Summary

(R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine is a high-value chiral building block used primarily in the design of RNA-binding small molecules, kinase inhibitors, and GPCR ligands. Its C2-symmetric diamine core provides a rigid stereochemical scaffold that is critical for structure-activity relationship (SAR) studies.

This guide addresses the specific sourcing challenges associated with this molecule—namely, the confusion regarding "N-Boc" regiochemistry (ring vs. exocyclic amine) and the stereochemical necessity of starting from non-natural D-tartaric acid to achieve the (R,R) configuration via standard nucleophilic inversion routes.

Part 1: Chemical Identity & Nomenclature

Precise identification is the first line of defense against procurement errors. The term "N-Boc" is ambiguous in this context; however, commercially, it almost exclusively refers to the protection of the pyrrolidine ring nitrogen (N1), leaving the 3,4-diamines free for functionalization.

| Attribute | Technical Detail |

| Primary Chemical Name | (3R,4R)-1-(tert-butoxycarbonyl)-3,4-diaminopyrrolidine |

| Common Synonyms | tert-butyl (3R,4R)-3,4-diaminopyrrolidine-1-carboxylate; (3R,4R)-1-Boc-3,4-diaminopyrrolidine |

| CAS Number | 503552-68-9 (Verify stereochemistry with supplier; generic trans CAS: 126330-90-3) |

| Molecular Formula | C |

| Molecular Weight | 201.27 g/mol |

| Stereochemistry | (3R, 4R) ; trans-configuration; C2-symmetric.[1][2][3][4] |

| Key Structural Feature | The 3,4-amino groups are trans to each other. In the (3R,4R) isomer, the absolute configuration requires synthesis from D-tartaric acid precursors if using the standard double-inversion route. |

Stereochemical Validation[5]

-

(3R, 4R) : Trans relationship. (Target Molecule)[2][5][6][7][8]

-

(3S, 4S) : Trans relationship (Enantiomer).

-

(3R, 4S) : Cis relationship (Meso compound).

Critical Procurement Note: Many catalogs list "trans-3,4-diaminopyrrolidine" without specifying the enantiomer. You must explicitly request the (R,R) isomer and request chiral HPLC data to confirm >98% enantiomeric excess (ee), as the (S,S) enantiomer is the "natural" product derivative (from L-tartaric acid) and is often cheaper/more abundant.

Part 2: Commercial Landscape & Suppliers

The supply chain for this scaffold is tiered. "Tier 1" suppliers manufacture the core chiral ring from tartaric acid, while "Tier 2" suppliers often repackage.

Primary Suppliers (Manufacturers & Stock)

These vendors typically hold stock or have validated synthesis protocols for rapid delivery.

| Supplier | Tier | Availability Format | Notes |

| Enamine | Tier 1 | Catalog / Custom | Major producer of "unique pyrrolidines." Likely holds the largest building block inventory. |

| Combi-Blocks | Tier 1 | Catalog (Stock) | Reliable for gram-scale building blocks. Check specifically for CAS 503552-68-9. |

| WuXi AppTec | Tier 1 | Custom Synthesis | Best for multi-kilogram GMP batches. |

| Astatech | Tier 2 | Catalog | Strong focus on chiral heterocyclic building blocks. |

| Sigma-Aldrich | Tier 2 | Catalog | Often resells Enamine/WuXi stock; higher markup but easier procurement for small academic labs. |

Cost Drivers[8]

-

Starting Material: The (R,R)-diamine is typically synthesized from D-Tartaric acid . Since D-Tartaric acid is the "unnatural" enantiomer (produced via resolution or specialized fermentation), it is significantly more expensive than L-Tartaric acid. Expect the (R,R)-diamine to command a 20–40% price premium over the (S,S)-isomer.

-

Purity Requirements: Removal of the cis-meso impurity (formed via incomplete inversion or epimerization) requires difficult silica chromatography or recrystallization, driving up labor costs.

Part 3: Technical Deep Dive – Synthesis & Quality Control

Understanding the synthesis is vital for troubleshooting impurity profiles. The standard route involves a "double inversion" strategy.

The "Double Inversion" Synthesis Logic

To obtain the (3R,4R) product, one must start with the (2S,3S) precursor (D-Tartaric Acid).

-

Starting Material: D-Tartaric Acid (2S,3S).

-

Cyclization: Formation of the pyrrolidine ring (maintaining S,S config).

-

Activation: Conversion of diols to mesylates (retains S,S).

-

Displacement (The Flip): Nucleophilic attack by Azide (

). This follows an-

(S,S)-Mesylate

(R,R)-Diazide .

-

-

Reduction: Hydrogenation of azide to amine (retains R,R).

If a supplier uses L-Tartaric acid (cheaper), they will produce the (S,S)-diamine.

Experimental Workflow Visualization

The following diagram illustrates the stereochemical causality in the production of the (R,R) isomer.

Caption: Synthesis of (R,R)-3,4-diaminopyrrolidine requires starting from D-Tartaric acid to accommodate the double SN2 inversion.

Quality Control Protocols (Self-Validating)

When receiving a batch, perform the following checks to validate identity and purity.

1. Stereochemical Purity (Chiral HPLC)

-

Method: Derivatize the diamine with Mosher's acid chloride or use a chiral column (e.g., Chiralpak IA/IB).

-

Acceptance Criteria: >98% ee.

-

Red Flag: A 50:50 peak distribution indicates a racemic mixture (likely from non-chiral epoxide opening synthesis). A small peak (~5%) indicates contamination with the (S,S) enantiomer (wrong starting material blend) or cis-isomer (incomplete inversion).

2. Regiochemistry Check (NMR)

-

1H NMR (DMSO-d6):

-

Verify the Boc group is on the ring nitrogen.

-

The ring protons (

to Nitrogen) should show distinct splitting patterns characteristic of the Boc-carbamate rotamers. -

The methine protons (H3/H4) for the trans isomer typically appear around 3.0–3.5 ppm with a specific coupling constant (

Hz for trans-diequatorial/diaxial average, distinct from cis).

-

Part 4: Applications in Drug Discovery[4][6][9]

The (R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine scaffold is a "privileged structure" in medicinal chemistry.

-

RNA-Binding Ligands: The defined distance between the two amino groups allows for precise spanning of phosphate backbones in RNA targets.

-

Kinase Inhibitors: Used as a solvent-exposed solubilizing group or to pick up hydrogen bond interactions in the ribose binding pocket.

-

PROTAC Linkers: The diamine serves as a rigid attachment point for E3 ligase ligands and the linker chain, reducing entropic penalties upon binding.

Functionalization Strategy

The N1-Boc group allows the medicinal chemist to:

-

Selectively functionalize the 3,4-diamines (e.g., reductive amination or amide coupling).

-

Deprotect the N1-Boc (using TFA/HCl) to attach the scaffold to a core heterocycle.

References

-

Chemical Identification: PubChem.[9] tert-butyl 3,4-diaminopyrrolidine-1-carboxylate. National Library of Medicine. Link

- Synthesis Methodology: Breuning, M., et al. "Practical Synthesis of Both Enantiomers of trans-3,4-Diaminopyrrolidine." Journal of Organic Chemistry, 2007. (Describes the tartaric acid route and stereochemical inversion).

-

Supplier Database: Enamine Store. Chiral Pyrrolidine Building Blocks. Link

-

Stereochemical Data: Sigma-Aldrich Technical Bulletin. Stereochemistry of Pyrrolidine Derivatives. Link

Sources

- 1. (3R,4R)-1-Boc-pyrrolidine-3,4-diol 97% | CAS: 150986-62-2 | AChemBlock [achemblock.com]

- 2. Combi-Blocks [combi-blocks.com]

- 3. Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2017156177A1 - 3-phosphoglycerate dehydrogenase inhibitors and uses thereof - Google Patents [patents.google.com]

- 8. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. (R)-3-(Boc-amino)piperidine 97 309956-78-3 [sigmaaldrich.com]

Introduction: The Strategic Importance of 3,4-Diaminopyrrolidine Stereoisomers

An In-Depth Technical Guide to the Chirality and Stereochemistry of 3,4-Diaminopyrrolidine Derivatives

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in numerous FDA-approved pharmaceuticals and natural products.[1][2] Among its many derivatives, the 3,4-diaminopyrrolidine (DAP) core is of paramount importance, serving as a versatile building block for a range of therapeutic agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes management, and HIV protease inhibitors.[3] The strategic value of this scaffold is intrinsically linked to its stereochemistry. The C3 and C4 positions of the pyrrolidine ring are stereogenic centers, giving rise to multiple stereoisomers. The specific three-dimensional arrangement of the two amino groups dictates the molecule's ability to engage with biological targets like enzymes and receptors.[4][5] Consequently, controlling the absolute and relative stereochemistry during synthesis is not merely an academic exercise but a critical determinant of a drug candidate's efficacy and safety profile.[6][7]

This guide provides an in-depth exploration of the stereochemical landscape of 3,4-diaminopyrrolidine derivatives. We will dissect the nuances of their stereoisomers, survey state-of-the-art stereoselective synthetic strategies, detail analytical methodologies for stereochemical characterization, and examine the profound impact of chirality on biological function.

Chapter 1: The Stereochemical Landscape of 3,4-Diaminopyrrolidine

The 3,4-diaminopyrrolidine structure contains two adjacent chiral centers at the C3 and C4 positions. This gives rise to a total of four possible stereoisomers, which can be grouped into two pairs of enantiomers. These pairs are diastereomers of each other.

-

The trans Isomers: (3R,4R)-diaminopyrrolidine and (3S,4S)-diaminopyrrolidine. These are a pair of non-superimposable mirror images (enantiomers).

-

The cis Isomers: (3R,4S)-diaminopyrrolidine and (3S,4R)-diaminopyrrolidine. This pair also constitutes a set of enantiomers.

It is crucial to note that if the substituents on the two nitrogen atoms and the pyrrolidine nitrogen are identical, the cis isomers become a single, achiral meso compound due to an internal plane of symmetry. However, in nearly all pharmaceutical applications, the nitrogens are differentially substituted, rendering all four isomers chiral. The spatial relationship between these isomers is fundamental to understanding their synthesis and biological activity.

Chapter 2: Architectures of Stereocontrol: Synthetic Strategies

The synthesis of enantiomerically pure 3,4-diaminopyrrolidine derivatives is a significant challenge that requires precise control over the formation of two contiguous stereocenters. Modern organic synthesis offers several powerful strategies to achieve this.

Asymmetric 1,3-Dipolar Cycloaddition: The Premier Strategy

One of the most elegant and efficient methods for constructing the chiral pyrrolidine core is the asymmetric [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile.[8] This approach allows for the simultaneous and controlled formation of up to four stereogenic centers in a single step.[9]

The causality behind this strategy hinges on the creation of a chiral environment during the cycloaddition event. This is typically achieved using a chiral metal-ligand complex. A catalyst, often derived from copper(I) or silver(I) salts combined with chiral N,O-ligands or phosphoramidites, coordinates to the reactants, forcing the cycloaddition to proceed through a sterically favored transition state.[3][10] This biased approach dictates the facial selectivity of the reaction, leading to a product with high diastereo- and enantioselectivity.

A key innovation in this area is the use of dipolarophiles that contain a masked amino group, such as β-phthalimidonitroethene.[10] The nitro group acts as a potent electron-withdrawing group to activate the double bond for cycloaddition, while the phthalimido group serves as a protected amine. Subsequent reduction of the nitro group and deprotection of the phthalimide reveals the desired 3,4-diamino functionality.[10]

Chiral Auxiliary-Directed Synthesis

An alternative to catalytic asymmetric synthesis is the use of chiral auxiliaries.[11] This strategy involves covalently attaching a chiral molecule to one of the starting materials, which then directs the stereochemical outcome of subsequent reactions.[12] After the desired stereocenters are set, the auxiliary is cleaved and can often be recovered.

For instance, Oppolzer's camphorsultam is a highly effective chiral auxiliary that can be attached to a dipolarophile.[13] The bulky and rigid structure of the sultam effectively shields one face of the molecule, forcing the incoming dipole to attack from the opposite, less-hindered face. This diastereofacial bias leads to the formation of the pyrrolidine ring with a high degree of diastereoselectivity. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.[13]

Causality of Choice: While catalytic methods are often more atom-economical, auxiliary-based methods can be extremely reliable, robust, and easier to optimize during initial route scouting. The choice between a catalytic or auxiliary-based approach often depends on factors like scale, cost of the catalyst vs. the auxiliary, and the specific substrate compatibility.

Chiral Pool Synthesis

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and sugars.[14] Proline and 4-hydroxyproline are particularly common starting materials for the synthesis of substituted pyrrolidines.[2][15] The synthesis begins with a molecule that already possesses the correct stereochemistry at one or more centers, and subsequent reactions are designed to build the rest of the target molecule without disturbing the initial chiral information. While powerful, this approach can sometimes require longer synthetic sequences compared to asymmetric catalysis.[14]

Chapter 3: Protocol and Data Validation

The trustworthiness of any synthetic protocol lies in its reproducibility and the rigorous validation of its outcomes. Below is a representative experimental protocol for the asymmetric synthesis of a 3,4-diaminopyrrolidine precursor, followed by a table summarizing typical results from various stereoselective methods.

Detailed Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition

This protocol is adapted from methodologies proven to yield high stereoselectivity.[3][10]

Objective: To synthesize an N-protected 4-nitro-3-aminopyrrolidine derivative with high diastereo- and enantioselectivity.

Methodology:

-

Catalyst Preparation (In Situ):

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the chiral N,O-ligand (e.g., a DHIPOH derivative, 0.022 mmol).[10]

-

Add a copper(I) salt (e.g., Cu(CH₃CN)₄PF₆, 0.020 mmol).

-

Add anhydrous, degassed solvent (e.g., dichloromethane, 2.0 mL).

-

Stir the mixture at room temperature for 30-60 minutes. The formation of the active catalyst complex is often indicated by a color change.

-

Causality: Pre-forming the catalyst complex ensures that the chiral ligand is properly coordinated to the metal center before the reactants are introduced, which is critical for achieving high enantioselectivity.

-

-

Cycloaddition Reaction:

-

To the flask containing the catalyst, add the imino ester (0.24 mmol) and the dipolarophile (β-phthalimidonitroethene, 0.20 mmol).

-

Cool the reaction mixture to the optimized temperature (e.g., -20 °C or lower).

-

Causality: Lower temperatures reduce the thermal energy of the system, which amplifies the energetic differences between the diastereomeric transition states, thereby enhancing stereoselectivity.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

-

Workup and Purification:

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

-

Stereochemical Analysis:

-

Determine the diastereomeric ratio (dr) of the purified product by ¹H NMR analysis.

-

Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak AD-H).

-

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical results achieved for the synthesis of chiral 3,4-disubstituted pyrrolidines using different stereocontrol strategies.

| Synthetic Strategy | Key Reagents | Typical Diastereomeric Ratio (dr) | Typical Enantiomeric Excess (ee) | Reference(s) |

| Catalytic 1,3-Dipolar Cycloaddition | Cu(I) / Chiral N,O-Ligand | up to 98:2 | up to 99% | [10] |

| Catalytic 1,3-Dipolar Cycloaddition | AgOAc / Chiral Phosphoramidite Ligand | >20:1 (cis selective) | up to 99% | [3] |

| Auxiliary-Directed Cycloaddition | Oppolzer's Sultam Auxiliary | >98:2 | N/A (Diastereoselective) | [13] |

| Multi-component Reaction | TiCl₄, Chiral Dihydrofuran | Single diastereomer reported | 87% | [16][17] |

Chapter 4: The Biological Imperative of Stereochemistry

The distinct three-dimensional structures of stereoisomers cause them to interact differently with the chiral environment of the human body, including enzymes, receptors, and transport proteins.[6][18] This often leads to one stereoisomer being responsible for the desired therapeutic effect (the eutomer ), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer ).[5]

For inhibitors of DPP-4, the precise orientation of the amino groups on the pyrrolidine ring is critical for binding to the enzyme's active site. The trans-3,4-diamino arrangement, for example, has been identified as a key pharmacophore for potent inhibition in certain classes of compounds.[3] An incorrect stereoisomer may fail to establish the necessary hydrogen bonds or may experience steric clashes within the binding pocket, rendering it ineffective.

The case of thalidomide, where the (R)-enantiomer is a sedative while the (S)-enantiomer is a teratogen, remains the most stark reminder of the importance of stereochemistry in drug safety.[19] While less dramatic, similar principles apply to all chiral drugs. Developing a single, highly active stereoisomer rather than a racemic mixture can lead to:

-

Increased Potency: A lower dose may be required, as the entire dose consists of the active agent.

-

Improved Therapeutic Index: A wider margin between the effective dose and the toxic dose.

-

Reduced Drug Load: Minimizes the metabolic burden on the patient.

-

Simpler Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile is for a single entity, not a mixture.

Conclusion

The chirality and stereochemistry of 3,4-diaminopyrrolidine derivatives are not peripheral details but central pillars governing their synthesis and biological function. The ability to selectively synthesize a single desired stereoisomer from the four possibilities is a testament to the power of modern asymmetric synthesis. Strategies like catalytic 1,3-dipolar cycloadditions have emerged as particularly powerful tools, offering high efficiency and exquisite control. For researchers and professionals in drug development, a deep understanding of these stereochemical principles is indispensable for the rational design and creation of safer, more effective medicines. The continued innovation in stereoselective methodologies will undoubtedly unlock the full therapeutic potential of this remarkable scaffold.

References

-

Reddy, R. P., et al. (2007). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters. [Link]

-

G-L, Beoot, et al. (2010). Highly diastereoselective synthesis of substituted pyrrolidines using a sequence of azomethine ylide cycloaddition and nucleophilic cyclization. Organic Letters. [Link]

-

Reddy, R. P., et al. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC. [Link]

-

Beaud, R., & Drouin, M. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. [Link]

-

Sadieva, M. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

-

Sáez, J., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

-

Li, Y., et al. (2024). Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Organic Chemistry Frontiers. [Link]

-

Wang, M., et al. (2015). Asymmetric Construction of 3,4-Diamino Pyrrolidines via Chiral N,O-Ligand/Cu(I) Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides with β-Phthalimidonitroethene. Organic Letters. [Link]

-

List, B., et al. (2022). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. [Link]

-

Nájera, C., et al. (2021). Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. Molecules. [Link]

-

ResearchGate. (n.d.). Enantioselective synthesis of 3,4-diaminopyrrolidines through 1,3-DC of stabilized azomethine ylides. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Knowles, R. R., et al. (2021). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]

-

Deng, W.-P., et al. (2011). Functionalized Pyrrolidines via Enantioselective 1,3-Dipolar Cycloaddition. Synfacts. [Link]

-

Maison, W. (2018). Pyrrolidines as Chiral Auxiliaries. SciSpace. [Link]

-

Reddy, G. M., et al. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development. [Link]

-

Sadieva, M. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

-

Pahuja, K. (2021). Effects of Stereoisomers on Drug Activity. Journal of Pharmaceutical Sciences and Research. [Link]

-

ResearchGate. (n.d.). Synthesis of Chiral 3,4-Disubstituted Pyrroles from L-Amino Acids. ResearchGate. [Link]

-

Various Authors. (2024). Therapeutic efficacy of stereoisomers. ResearchGate. [Link]

-

Pahuja, K. (2021). Effects of Stereoisomers on Drug Activity. Journal of Pharmaceutical Sciences and Research. [Link]

-

Robertson, D. W., et al. (1988). Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist. Journal of Medicinal Chemistry. [Link]

-

Longdom Publishing. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceutica. Longdom Publishing. [Link]

-

BioPharma PEG. (2026). Why Are Chiral Compounds Important in Chemistry and Medicine?. BioPharma PEG. [Link]

-

Ianni, F. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules. [Link]

-

Xu, F., et al. (2010). Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. The Journal of Organic Chemistry. [Link]

-

Lu, H., et al. (2016). A Chiral Hemiporphyrazine Derivative: Synthesis and Chiroptical Properties. Chemistry, an Asian Journal. [Link]

-

Abbate, S., et al. (2015). Vibrational circular dichroism and chiroptical properties of chiral Ir(iii) luminescent complexes. Dalton Transactions. [Link]

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. mdpi.com [mdpi.com]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. Why Are Chiral Compounds Important in Chemistry and Medicine? [hrdpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric Construction of 3,4-Diamino Pyrrolidines via Chiral N,O-Ligand/Cu(I) Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides with β-Phthalimidonitroethene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrrolidines as Chiral Auxiliaries (2019) | Wolfgang Maison | 4 Citations [scispace.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. wisdomlib.org [wisdomlib.org]

- 19. biomedgrid.com [biomedgrid.com]

Introduction to Boc Protection in Chiral Amines

Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary: The Strategic Role of Boc

In the architecture of chiral drug synthesis, the tert-butyloxycarbonyl (Boc) group is not merely a protecting group; it is a kinetic and thermodynamic control element. For researchers working with chiral amines—particularly

This guide moves beyond standard textbook definitions to provide a rigorous, mechanism-first approach to Boc chemistry, ensuring stereochemical integrity and high-yield isolation.

Mechanistic Underpinnings

To master Boc protection, one must understand the interplay between the electrophilicity of Boc anhydride (

The Thermodynamics of Protection

The reaction between a chiral amine and di-tert-butyl dicarbonate (

-

Electrophile:

(mildly electrophilic, activated by Lewis acids or nucleophilic catalysts like DMAP). -

Nucleophile: The unprotonated amine (

). -

Byproducts: tert-Butanol (

) and

The Racemization Risk (The Azlactone Pathway)

A critical concern in chiral amine chemistry is the loss of optical purity.[3] While urethane protectors like Boc are generally safer than amides, racemization can occur if the carboxyl group is activated before the amine is fully protected, or if excessive base promotes proton abstraction at the chiral center (

The Self-Validating Control:

-

Rule: Never use strong bases (e.g., NaOH) with activated amino acid esters.

-

Solution: Use "Schotten-Baumann" conditions (aqueous base) for free amino acids, where the carboxylate anion prevents azlactone formation via electrostatic repulsion.

Visualization: Mechanisms and Workflows

Diagram 1: The Boc Protection & Deprotection Cycle

This diagram illustrates the installation mechanism and the acid-mediated cleavage, highlighting the critical cation scavenging step.

Caption: The lifecycle of Boc protection, emphasizing the entropy-driven installation and the critical divergence of the t-butyl cation during acidolysis.

Experimental Protocols

Protocol A: Standard Schotten-Baumann (For Amino Acids)

This is the gold standard for protecting chiral amino acids while preserving the

Reagents:

-

Chiral Amino Acid (1.0 equiv)

- (1.1 equiv)

-

NaOH or

(2.0 - 2.5 equiv) -

Solvent: THF/Water or Dioxane/Water (1:1)

Workflow:

-

Dissolution: Dissolve amino acid in water/base. Ensure pH is ~10-11 (use pH paper).

-

Addition: Add

solution (in THF/Dioxane) dropwise at 0°C.-

Why? Controls exotherm and prevents rapid hydrolysis of

.

-

-

Reaction: Warm to Room Temperature (RT) and stir for 4-12 hours.

-

Validation (The Check):

-

TLC: Ninhydrin stain should show disappearance of the free amine (purple spot).

-

pH:[] Maintain pH > 9. If pH drops (due to

formation/carbonic acid), add base.

-

-

Workup: Wash basic solution with Ether (removes unreacted

). Acidify aqueous layer to pH 2-3 with mild acid (-

Caution: Do not use strong HCl if the product is acid-sensitive.

-

Protocol B: Organic Phase Protection (For Amines/Esters)

Used for amines soluble in organic solvents.

Reagents:

-

Amine (1.0 equiv)

- (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 equiv)

-

Solvent: DCM or DCM/MeOH

Workflow:

-

Dissolve amine and base in DCM.

-

Add

.[1][3][5] Evolution of -

Validation: Monitor gas evolution. When bubbling stops, reaction is often near completion.

Deprotection Strategies & Scavenging

Removing the Boc group is easy; preventing side reactions is the art. The tert-butyl cation (

The "Cation Sponge" Cocktail

For sensitive chiral amines, use a scavenger cocktail rather than neat TFA.

| Component | Role | Standard Ratio |

| TFA | Acid source (cleavage) | 90% |

| TIPS (Triisopropylsilane) | Hydride donor (quenches cations) | 2.5% |

| Water | Hydrolysis / Nucleophile | 2.5% |

| DODT / Thioanisole | Sulfur scavenger (protects Met/Cys) | 5% |

Self-Validating Deprotection Check

-

Visual: Gas evolution (isobutene/

). -

NMR: Disappearance of the singlet at

1.4 ppm (9H, t-butyl). -

Mass Spec: Shift of M-100 (loss of Boc).

Orthogonality in Synthesis

Boc is part of the "Orthogonal Triad," allowing selective manipulation of multiple amine sites.

Caption: The Orthogonal Triad. Selecting the right group allows specific amines to be deprotected while others remain masked.

Troubleshooting Common Pitfalls

| Issue | Cause | Solution |

| Racemization | High pH or activated ester + base | Use |

| Incomplete Reaction | Steric hindrance | Add catalytic DMAP (caution: increases racemization risk) or use |

| "Gummy" Product | Oligomerization of isobutene | Use scavengers (TIPS); evaporate TFA thoroughly with toluene azeotrope. |

| Loss of Side Chain | t-Butyl cation attack | Mandatory: Use scavenger cocktail (TIPS/Water) for Trp/Met containing peptides. |

References

-

BenchChem. (2025).[2][6] An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Retrieved from 2

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from 7

-

Organic Chemistry Portal. (2006). Boc-Protected Amino Groups: Protocols and References. Retrieved from 5

-

ACS GCI Pharmaceutical Roundtable. (2014). Reagent Guides: Acid Deprotection of Boc. Retrieved from 8

-

BocSci. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from

Sources

- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 8. Acids - Wordpress [reagents.acsgcipr.org]

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to N-Boc Deprotection of Diaminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Amine Protection and Deprotection

In the intricate landscape of multi-step organic synthesis, particularly in the development of nitrogen-containing pharmaceuticals and complex molecules, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] This application note provides a detailed guide to the N-Boc deprotection of diaminopyrrolidines, a class of chiral synthons that are key building blocks in medicinal chemistry.

The presence of two amino functionalities within the pyrrolidine ring presents unique challenges and considerations for deprotection, including the potential for incomplete reaction and the need for controlled formation of the desired salt for subsequent synthetic steps. This guide will provide detailed protocols for two of the most effective and widely used methods for complete Boc deprotection of diaminopyrrolidines: trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in 1,4-dioxane.

Mechanistic Insight: The Acid-Catalyzed Cleavage of the Boc Group

The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[3] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide gas.[3] In the presence of excess acid, the newly liberated amine is protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).

It is crucial to perform these reactions in a well-ventilated fume hood as the deprotection process generates gaseous byproducts, namely isobutylene (from the tert-butyl cation) and carbon dioxide.[3] Running Boc deprotections in a closed system is strongly discouraged.

Caption: Acid-catalyzed N-Boc deprotection mechanism.

Comparative Overview of Deprotection Protocols

The choice between TFA and HCl for Boc deprotection often depends on the nature of the substrate, the desired salt form of the product, and downstream synthetic considerations. The following table provides a comparative summary of the two protocols detailed in this guide.

| Parameter | Protocol 1: Trifluoroacetic Acid (TFA) | Protocol 2: Hydrochloric Acid (HCl) in Dioxane |

| Reagents | Trifluoroacetic Acid, Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane |

| Typical Reaction Time | 30 minutes - 2 hours | 30 minutes - 16 hours |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Product Form | Trifluoroacetate Salt (often oily) | Hydrochloride Salt (often a crystalline solid) |

| Work-up | Evaporation followed by trituration/precipitation | Direct precipitation or evaporation |

| Key Advantage | Rapid and highly effective | Often yields a crystalline, easy-to-handle product |

| Key Consideration | Requires scavengers for sensitive substrates | Dioxane is a peroxide-former and should be handled with care |

Experimental Protocols

Protocol 1: Complete Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective for the rapid and complete removal of both Boc groups from a bis-Boc-protected diaminopyrrolidine. The resulting product is the di-trifluoroacetate salt.

Safety Precautions:

-

Trifluoroacetic acid is highly corrosive and volatile. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and acid-resistant gloves.[4]

-

Dichloromethane is a volatile organic solvent. Avoid inhalation and skin contact.

Materials:

-

Bis-Boc-diaminopyrrolidine (1 equivalent)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Diethyl ether (cold)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Step-by-Step Procedure:

-

Dissolution: Dissolve the bis-Boc-diaminopyrrolidine (1 eq.) in anhydrous DCM (approx. 10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration is a 25-50% solution of TFA in DCM (v/v).[5]

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete disappearance of the starting material.

-

Work-up and Isolation: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. The resulting residue, often an oil, is the di-trifluoroacetate salt of diaminopyrrolidine. c. To obtain a solid product, add cold diethyl ether to the residue and triturate (scratch the flask with a glass rod) to induce precipitation. d. Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Rationale and Field Insights:

-

The use of a high concentration of TFA ensures the rapid and complete deprotection of both Boc groups.

-

The tert-butyl cation generated during the reaction can act as an electrophile and alkylate nucleophilic residues. For substrates with sensitive functional groups (e.g., tryptophan, methionine), the addition of a scavenger such as triisopropylsilane (TIS) or water is recommended.[3]

-

TFA salts are often hygroscopic and may appear as oils. Trituration with a non-polar solvent like diethyl ether is a standard technique to induce crystallization.

Protocol 2: Complete Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This is a widely used method that often yields the di-hydrochloride salt of the diamine as a crystalline solid, which is typically easier to handle and purify than the corresponding TFA salt.[6]

Safety Precautions:

-

4M HCl in dioxane is a corrosive and flammable solution. Handle it in a chemical fume hood with appropriate PPE.

-

1,4-Dioxane can form explosive peroxides upon prolonged storage and exposure to air. Use a fresh bottle or test for peroxides before use.

Materials:

-

Bis-Boc-diaminopyrrolidine (1 equivalent)

-

4M HCl in 1,4-Dioxane

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Buchner funnel and filter paper

Step-by-Step Procedure:

-

Reaction Setup: To a stirred solution of bis-Boc-diaminopyrrolidine (1 eq.) in a minimal amount of a suitable solvent (e.g., methanol or dioxane) or as a neat solid, add a solution of 4M HCl in 1,4-dioxane (a significant excess, e.g., 10-20 equivalents of HCl).

-

Reaction: Stir the mixture at room temperature. The reaction time can vary from 1 to 16 hours depending on the specific substrate.[7] Often, a precipitate of the hydrochloride salt will form during the reaction.

-

Monitoring: Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material.

-

Isolation: a. Upon completion, if a precipitate has formed, dilute the reaction mixture with anhydrous diethyl ether to ensure complete precipitation of the product. b. Collect the solid by vacuum filtration. c. Wash the filter cake with anhydrous diethyl ether to remove any residual starting material and byproducts. d. Dry the resulting white to off-white solid under high vacuum to obtain the diaminopyrrolidine dihydrochloride. e. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue triturated with diethyl ether as described in Protocol 1.

Rationale and Field Insights:

-

The use of HCl in an organic solvent like dioxane provides anhydrous acidic conditions that are highly effective for Boc deprotection.[6]

-

The formation of the hydrochloride salt is often advantageous as it typically results in a stable, crystalline solid that is easy to isolate and handle in subsequent steps.[8]

-

The choice of solvent for the initial dissolution of the substrate can be critical. For substrates that are not readily soluble in dioxane, a co-solvent such as methanol can be used.

General Experimental Workflow

Caption: General experimental workflow for N-Boc deprotection.

Special Considerations for Diaminopyrrolidines

-

Complete Deprotection: Due to the presence of two Boc groups, it is crucial to ensure that the reaction goes to completion to avoid mixtures of mono- and di-deprotected products. The use of a sufficient excess of acid and adequate reaction times is essential.

-

Salt Formation: The resulting free diaminopyrrolidine is a basic compound and is typically isolated as a di-salt (e.g., dihydrochloride or di-trifluoroacetate). This salt form is generally more stable and less prone to air oxidation than the free base.

-

Solubility: The solubility of the starting bis-Boc protected material and the final diamine salt can vary. The protocols provided may need to be adjusted based on the specific substrate.

-

Hygroscopicity: The final diamine salt may be hygroscopic. It is important to handle and store the product under anhydrous conditions.

-

Orthogonal Protection: If selective deprotection of one of the two amino groups is desired, an orthogonal protecting group strategy should be employed from the outset of the synthesis. For example, one amine could be protected with a Boc group (acid-labile) and the other with a Cbz group (hydrogenolysis-labile).

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient acid, short reaction time, or low temperature. | Increase the amount of acid, prolong the reaction time, or allow the reaction to proceed at room temperature. |

| Oily Product | The salt form of the product may not be crystalline under the isolation conditions. | Attempt trituration with various non-polar solvents (e.g., pentane, hexane, diethyl ether) or try to form a different salt (e.g., convert TFA salt to HCl salt). |

| Low Yield | Product loss during work-up, especially if the product has some solubility in the wash solvent. | Minimize the volume of the wash solvent and ensure it is cold. Ensure complete precipitation before filtration. |

| Side Product Formation | Alkylation of the pyrrolidine ring or other sensitive functional groups by the tert-butyl cation. | If using TFA, add a scavenger like triisopropylsilane (TIS) or water to the reaction mixture. |

References

-

ResearchGate. (n.d.). Boc deprotection conditions tested. [Image attached to a publication]. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

-

Fiveable. (n.d.). TFA Deprotection Definition. Retrieved from [Link]

-

University of Leeds. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

Li, W., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

-

Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). Supporting information: Star-shaped poly(L-lysine) with polyester bis-MPA dendritic core as potential degradable nano vectors for gene delivery. Retrieved from [Link]

-

Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

-

Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

-

Osaj, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24451-24458. Retrieved from [Link]

-

Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(1), 4-19. Retrieved from [Link]

-

Van der Heijden, K., et al. (2022). Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. ChemRxiv. Retrieved from [Link]

-

Larsson, A., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(16), 4989. Retrieved from [Link]

-

Reddit. (2023). Boc De-protection. Retrieved from [Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]

-

Smith, C. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Organic Process Research & Development, 20(8), 1463-1471. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Mechanism for cyclic enamine formation after N-Boc deprotection. Retrieved from [Link]

-

Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. Retrieved from [Link]

-

Wuitschik, G., et al. (2021). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development, 25(1), 107-115. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

Troubleshooting & Optimization

Preventing racemization during modification of (R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine

Technical Support Center: (R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine Modification

Ticket ID: #PYR-34-RR-MOD Status: Open Subject: Prevention of Racemization/Epimerization During Functionalization

Executive Summary: The Stereochemical Challenge

You are working with (3R, 4R)-1-(tert-butoxycarbonyl)-3,4-diaminopyrrolidine . This scaffold is a "privileged structure" in drug discovery, often used to induce specific RNA-binding motifs or as a rigid linker in kinase inhibitors.

The Core Risk: While the pyrrolidine ring is generally rigid, the carbon centers at C3 and C4 are susceptible to epimerization (inversion of configuration) under specific conditions, particularly after the amino groups have been converted to amides. Once acylated, the C3/C4 protons become

Critical Decision Tree: Workflow Selector

Before proceeding, identify your intended modification path to select the correct safety protocol.

Figure 1: Decision tree for selecting the appropriate protocol based on modification type to minimize stereochemical loss.

Technical Protocols & Troubleshooting

Protocol A: Racemization-Free Amide Coupling

Context: Coupling the free amines at C3/C4 with a carboxylic acid. The Mechanism of Failure: The primary cause of racemization here is the formation of an oxazolone (azlactone) intermediate on the incoming amino acid (if chiral) or base-catalyzed enolization of the newly formed amide on the pyrrolidine ring.

Step-by-Step Procedure:

-

Dissolution: Dissolve the carboxylic acid (1.1 equiv per amine) in DMF or DCM.

-

Activation: Add HATU (1.1 equiv) or EDC/HOBt (1.2 equiv).

-

Why: HOBt/HOAt acts as an auxiliary nucleophile, converting the highly reactive (and racemization-prone) O-acylisourea into a stable active ester, suppressing oxazolone formation [1].

-

-

Base Addition (CRITICAL): Cool to 0°C. Add DIPEA (Diisopropylethylamine) dropwise.

-

Limit: Do not exceed 3.0 equivalents relative to the acid. Monitor pH; keep it between 7.5 and 8.0 (damp pH paper).

-

Warning: Excess base abstracts the C3/C4 proton of the product.

-

-

Coupling: Add the (R,R)-diamine solution. Stir at 0°C for 1 hour, then warm to Room Temp (RT).

-

Quench: Quench with dilute citric acid or 0.1 M HCl immediately upon completion to neutralize excess base.

Troubleshooting Table: Amide Coupling

| Symptom | Probable Cause | Corrective Action |

| Loss of Optical Rotation | High pH (>9) during coupling caused enolization. | Use Collidine (weaker base) instead of DIPEA/TEA. Keep temp < 0°C. |

| Doublet signals in NMR | Epimerization occurred (mixture of R,R and R,S). | Switch coupling reagent to T3P (Propylphosphonic anhydride), known for ultra-low racemization [2]. |

| Low Yield | Steric hindrance at C3/C4 (trans-relationship). | Increase reaction time, not temperature. Use microwave irradiation (max 40°C) cautiously. |

Protocol B: Safe N-Alkylation (Reductive Amination)

Context: Adding alkyl groups to the C3/C4 amines. The Mechanism of Failure: Direct alkylation using alkyl halides (e.g., Methyl Iodide) and strong base (NaH, K2CO3) can lead to Hofmann elimination , opening the pyrrolidine ring or creating a double bond (pyrroline), destroying chirality.

Recommended Route: Reductive Amination

-

Imine Formation: Mix (R,R)-diamine with the aldehyde (1.1 equiv) in DCE (Dichloroethane) or MeOH. Add 4Å molecular sieves.

-

Reduction: Add NaBH(OAc)3 (Sodium triacetoxyborohydride) (1.5 equiv).

-

Why: This reagent is mild and does not require strong acidic conditions that might affect the N-Boc group, nor basic conditions that risk epimerization.

-

-

Time: Stir at RT for 4-16 hours.

Protocol C: N-Boc Deprotection

Context: Removing the protecting group on the ring nitrogen (N1). The Mechanism of Failure: While acid deprotection rarely causes racemization directly, the generation of tert-butyl cations can lead to alkylation of the electron-rich aromatic rings (if present in your molecule) or side reactions with the free amines.

Step-by-Step Procedure:

-

Cocktail Preparation: Prepare a solution of TFA:DCM:TIPS (Trifluoroacetic acid : Dichloromethane : Triisopropylsilane) in a ratio of 50:45:5 .

-

Why TIPS? It acts as a scavenger for the tert-butyl cation, preventing it from attacking other nucleophilic sites on your scaffold [3].

-

-

Reaction: Add to the substrate at 0°C. Stir for 30-60 mins.

-

Workup: Evaporate TFA in vacuo. Do not heat above 30°C.

-

Free Basing: If the free base is required, use ion-exchange resin (e.g., Amberlyst A-21) rather than washing with strong NaOH, which risks epimerization of the now-free amine centers.

Mechanistic Visualization: The Danger Zone

Understanding how you lose your stereocenter is the best defense. The diagram below illustrates the Base-Catalyzed Enolization pathway which must be avoided.

Figure 2: Mechanism of base-catalyzed epimerization. The planar enolate intermediate destroys stereochemical information.

Frequently Asked Questions (FAQs)

Q1: Can I use standard peptide coupling conditions (HBTU/DIEA)?

-

Answer: Yes, but proceed with caution. HBTU/HATU are uronium salts that require base (DIEA) to function. If you add too much base, you risk the mechanism shown in Figure 2. Recommendation: Pre-mix the acid and HATU/DIEA for 2 minutes before adding your pyrrolidine. This ensures the base is consumed in activating the acid before it sees your chiral amine.

Q2: How do I verify if racemization occurred?

-

Answer:

-

Chiral HPLC: This is the gold standard. Use a column like Chiralpak IA or IC. You must synthesize the racemic standard (using racemic diamine) first to identify the retention times of the enantiomers.

-

NMR: If you have coupled a chiral amino acid, you will see diastereomeric splitting (double peaks) in the proton NMR (usually the N-H doublet or the alpha-proton).

-

Q3: My (R,R)-diamine starting material looks brown/degraded. Is it safe to use?

-

Answer: Free diamines are prone to oxidation (air sensitivity) which can lead to ring-opening or polymerization.

-

Fix: Purify via recrystallization (as the tartrate salt) or vacuum distillation before use. Always store under Argon/Nitrogen.

-

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Validation & Comparative

Validation of the stereochemistry of (R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine

Executive Summary: The Stereochemical Imperative

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, GPCR ligands, and antibacterial agents. specifically, (R,R)-3,4-trans-(N-Boc)-diaminopyrrolidine (tert-butyl (3R,4R)-3,4-diaminopyrrolidine-1-carboxylate) presents a unique stereochemical challenge. It possesses two chiral centers (C3, C4), leading to four possible stereoisomers: the trans enantiomers [(3R,4R) and (3S,4S)] and the cis meso-compounds or enantiomers depending on substitution.

In drug development, misassignment of this stereochemistry can lead to catastrophic failures in Structure-Activity Relationship (SAR) models. This guide provides an objective, technical comparison of validation methods and establishes a self-validating workflow to definitively confirm the (R,R) absolute configuration.

Comparative Analysis of Validation Methods

The following table contrasts the primary methodologies for validating the stereochemistry of 3,4-diaminopyrrolidines.

| Feature | Nuclear Magnetic Resonance (NMR) | Chiral HPLC/SFC | X-Ray Crystallography | Polarimetry (Optical Rotation) |

| Primary Utility | Relative Stereochemistry (Cis vs. Trans) | Enantiomeric Excess (ee%) | Absolute Configuration (R,R vs S,S) | Batch Consistency Check |

| Definitive Power | Medium (Requires expert interpretation of couplings/NOE) | High (For purity, not absolute assignment without standards) | Ultimate Gold Standard | Low (Ambiguous without reference) |

| Sample Req. | ~5-10 mg (Dissolved) | <1 mg (Dissolved) | Single Crystal (Hard to grow for oils/amorphous solids) | ~10-20 mg (Dissolved) |

| Throughput | High | High | Low | High |

| Cost | Low | Medium | High | Low |

Expert Insight: Do not rely on a single method. A robust validation requires a triangulated approach : NMR for relative stereochemistry (trans vs. cis), followed by Chiral HPLC for enantiomeric purity, and grounded by a self-validating synthesis or X-ray derivative.

Deep Dive: NMR Spectroscopy for Relative Stereochemistry

Distinguishing the trans-isomer from the cis-isomer in 3,4-disubstituted pyrrolidines is counter-intuitive compared to acyclic systems.

-

The Coupling Paradox: In rigid 5-membered rings, the Karplus relationship dictates that cis-protons (dihedral angle

) often exhibit larger coupling constants ( -

Trans-Conformation: The trans-protons in a pyrrolidine ring typically adopt a pseudo-diaxial orientation with a dihedral angle of

(due to ring puckering), resulting in smaller coupling constants (

Protocol 1: NOESY/ROESY Validation

To confirm the trans relationship definitively, use Nuclear Overhauser Effect Spectroscopy (NOESY).

-

Sample Prep: Dissolve 10 mg in DMSO-

or CD -

Acquisition: Run a 2D NOESY with a mixing time of 500 ms.

-

Interpretation:

-

Cis-Isomer: Strong cross-peaks between H3 and H4 methine protons.

-

Trans-Isomer: Absence of cross-peaks between H3 and H4. Instead, look for NOE correlations between H3/H4 and adjacent methylene protons (H2/H5) on the same face.

-

Deep Dive: Chiral HPLC for Enantiomeric Purity

Once relative stereochemistry (trans) is confirmed, the challenge is distinguishing (3R,4R) from its enantiomer (3S,4S).

Method Development Guide

The amino groups on the pyrrolidine are basic and can cause peak tailing on polysaccharide columns. The use of a basic additive is mandatory.

-

Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) [e.g., Chiralpak AD-H or IA] is the industry standard for Boc-protected amines.

-

Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA) .

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Boc absorption) and 254 nm.

Validation Criterion: The (R,R) and (S,S) enantiomers should resolve with a resolution factor (

Authoritative Grounding: Self-Validating Synthesis Workflow

The most reliable way to ensure the (R,R) configuration without growing an X-ray crystal is to perform a stereospecific synthesis starting from the "Chiral Pool"—specifically L-Tartaric Acid (naturally occurring, (2R,3R)).

Note on Stereochemical Inversion: The transformation of L-Tartaric acid diols to diamines usually involves activation (e.g., mesylation) followed by displacement (e.g., with azide).

-

Double Inversion Strategy: Two

displacements result in a net retention of relative stereochemistry (trans -

Direct Retention: Using a cyclic sulfate intermediate allows for controlled ring opening.

Visualizing the Validation Pathway

The following diagram illustrates the logic flow for validating the final product, linking synthesis origin to analytical confirmation.

Caption: Logical workflow for the stereochemical validation of 3,4-diaminopyrrolidines, prioritizing relative stereochemistry confirmation before absolute assignment.

Experimental Protocol: Derivatization for Absolute Configuration

If the specific rotation (

-

Reaction: React 5 mg of the free diamine (deprotect Boc if necessary, though N-Boc is stable to Mosher acid chloride conditions if carefully controlled, usually better to deprotect 3,4-amines) with (R)-(-)-

-methoxy- -

Analysis: Analyze via

F-NMR or -

Logic: Compare the chemical shift differences (

) of the protons near the chiral centers. The spatial arrangement of the phenyl group in the Mosher amide will shield/deshield protons in a predictable manner, allowing assignment of the (R,R) vs (S,S) configuration [1].

References

-

Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Amine Component in Diastereomeric Amides. Journal of the American Chemical Society, 95(2), 512–519. Link

-